molecular formula C21H18FN5O2S B2385568 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894060-43-6

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2385568
CAS RN: 894060-43-6
M. Wt: 423.47
InChI Key: VFKQHAZMKXWXJC-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including an ethoxyphenyl group, a thioacetamide group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine core is a fused ring system containing nitrogen atoms . The ethoxyphenyl, thioacetamide, and fluorophenyl groups are attached to this core, further adding to the complexity of the structure .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential applications, such as its use as an inhibitor of Mtb shikimate dehydrogenase .

properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)17-11-12-19-24-25-21(27(19)26-17)30-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQHAZMKXWXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

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